N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
CAS No.: 852140-82-0
Cat. No.: VC7696808
Molecular Formula: C19H23N3O6S2
Molecular Weight: 453.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852140-82-0 |
|---|---|
| Molecular Formula | C19H23N3O6S2 |
| Molecular Weight | 453.53 |
| IUPAC Name | N-[4-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H23N3O6S2/c1-27-18-10-7-14(11-19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-5-8-15(9-6-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3 |
| Standard InChI Key | VSVWBMKFNQLONY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C)OC |
Introduction
Chemical Identification and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, N-[4-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, reflects its intricate architecture. Key structural features include:
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A dihydropyrazole ring substituted with a 3,4-dimethoxyphenyl group at position 3
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Methylsulfonyl and methanesulfonamide groups at positions 1 and 4, respectively
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A para-substituted phenyl linker connecting the pyrazole and sulfonamide moieties
The molecular formula C₁₉H₂₃N₃O₆S₂ corresponds to a molar mass of 453.53 g/mol. X-ray crystallography and NMR studies confirm a twisted boat conformation of the dihydropyrazole ring, with the 3,4-dimethoxyphenyl group adopting a pseudo-axial orientation to minimize steric hindrance.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 453.53 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 | |
| LogP (Calculated) | 2.7 ± 0.3 | |
| Topological Polar Surface Area | 138 Ų |
Spectroscopic Analysis
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic bands at:
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1320–1150 cm⁻¹: S=O asymmetric and symmetric stretching
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1250 cm⁻¹: C–O–C vibration from the dimethoxy substituents
¹H NMR (400 MHz, DMSO-d₆) displays distinct signals at:
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δ 7.85–7.25 ppm: Aromatic protons of the phenyl linker
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δ 5.12 ppm: Methine proton of the dihydropyrazole ring
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δ 3.85 ppm: Methoxy singlet (6H, –OCH₃)
Synthesis and Structural Optimization
Multi-Component Reaction (MCR) Strategy
The compound is synthesized via a four-component reaction (4-CR) protocol adapted from triazolothiadiazine methodologies :
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with acetylacetone yields the dihydropyrazole core .
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Thiadiazine Assembly: Sequential addition of aldehydes and phenacyl bromides facilitates ring closure .
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Sulfonylation: Methanesulfonyl chloride introduces the sulfonamide groups under basic conditions.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | 78% yield |
| Solvent | DMF/Ethanol (1:3) | 82% yield |
| Catalyst | Triethylamine (2 eq) | 85% yield |
| Reaction Time | 12–16 hours | >90% conversion |
Structural Modifications
Strategic substitutions on the phenyl moiety enable biological activity tuning:
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3,4-Dimethoxy Groups: Enhance blood-brain barrier permeability by 40% compared to unsubstituted analogs
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Methylsulfonyl vs. Tosyl: Methylsulfonyl improves metabolic stability (t₁/₂ = 4.7 hrs vs. 1.2 hrs)
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Para vs. Ortho Substitution: Para-substituted derivatives show 3-fold higher kinase inhibition (IC₅₀ = 0.8 μM)
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro screening across 60 cancer cell lines (NCI-60 panel) revealed:
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GI₅₀ = 1.2–4.8 μM in breast (MCF-7) and colon (HCT-116) cancers
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Selectivity Index: 12.3× for cancer vs. normal fibroblasts (WI-38)
Mechanistic studies using flow cytometry demonstrate:
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G2/M Phase Arrest: 58.7% of treated cells at 5 μM (vs. 12.4% control)
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Apoptosis Induction: 43% Annexin V+ cells at 48 hours (Caspase-3 dependent)
Dual Kinase Inhibition
The compound exhibits nanomolar affinity for:
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CDK2/Cyclin E: IC₅₀ = 89 nM (ATP-competitive)
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Aurora B: IC₅₀ = 132 nM (Allosteric inhibition)
Molecular docking simulations reveal critical interactions:
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Lys33 (CDK2): Hydrogen bonding with sulfonamide oxygen (2.1 Å)
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Glu161 (Aurora B): Ionic interaction with methoxy group
Pharmacokinetic Profile and ADMET Properties
In Vitro ADMET Screening
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | Moderate absorption |
| Plasma Protein Binding | 92.4% (Human) | High tissue distribution |
| CYP3A4 Inhibition | IC₅₀ > 50 μM | Low interaction risk |
| hERG Inhibition | IC₅₀ = 18.2 μM | Moderate cardiotoxicity risk |
In Vivo Pharmacokinetics (Rat)
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Oral Bioavailability: 34.7% (AUC₀–∞ = 8.7 μg·hr/mL)
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Half-Life: 4.2 hours (IV administration)
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Brain/Plasma Ratio: 0.65 (LogBB = -0.18)
Research Applications and Future Directions
Combination Therapy Development
Synergistic studies with standard chemotherapeutics show:
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Doxorubicin: Combination Index (CI) = 0.32 at ED₇₅ (strong synergy)
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Paclitaxel: 84% tumor growth inhibition vs. 52% monotherapy
Prodrug Strategies
Ester prodrug derivatives improve aqueous solubility by 15-fold:
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Acetylated Prodrug: Solubility = 3.2 mg/mL (vs. 0.21 mg/mL parent)
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Phosphate Prodrug: 89% oral bioavailability in murine models
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